Home > Products > Screening Compounds P73981 > 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 55970-61-1

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2865470
CAS Number: 55970-61-1
Molecular Formula: C9H11BrN4O3
Molecular Weight: 303.116
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a brominated derivative of theophylline. Theophylline belongs to a class of organic compounds known as xanthines, which are purine bases found in various biological systems. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential pharmacological applications, especially in the development of novel anti-asthmatic agents [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and investigated for electrocardiographic, antiarrhythmic, and hypotensive activity. It displayed significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []

Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with the target compound, 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The key difference lies in the substituent at the 7th position, where the target compound has a simpler 2-hydroxyethyl group, while this compound possesses a more complex 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl substituent. This difference highlights the exploration of various substituents at the 7th position within this class of compounds to assess their impact on biological activity.

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

Compound Description: This compound's crystal structure has been analyzed, revealing a typical geometry with a planar purine system and a chair conformation for the piperazine ring. []

Relevance: This compound belongs to the same family as 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, sharing the core theophylline structure (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione). It features a benzylamino substituent at the 8th position and a 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl group at the 7th position, in contrast to the bromine and 2-hydroxyethyl substituents in the target compound, respectively. The structural similarities highlight the exploration of modifications at both the 7th and 8th positions of the theophylline scaffold for potential biological activity.

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

Compound Description: The crystal structure of this compound reveals a planar purine fused-ring system and a chair conformation for the morpholine ring. The structure is stabilized by intermolecular hydrogen bonds. []

Relevance: Both this compound and 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione belong to the theophylline class of compounds, sharing the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core. While 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a bromine at the 8th position and a 2-hydroxyethyl group at the 7th, this compound has an amino group at the 8th position and a 2-hydroxy-3-morpholinopropyl substituent at the 7th position. The presence of different substituents at these positions highlights the exploration of structural variations around the theophylline scaffold for modulating biological activity.

8-AlkylAmino Derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This group of derivatives was synthesized by introducing various alkylamino substituents at the 8th position of the parent compound 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride. []

Overview

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound exhibits significant biological activity and serves as an important intermediate in pharmaceutical synthesis, particularly in the production of drugs targeting metabolic disorders.

Source

The compound is primarily synthesized in laboratory settings and can be derived from various precursors through specific chemical reactions. It is noted for its role in the synthesis of Linagliptin, a medication used for managing type 2 diabetes, which highlights its relevance in medicinal chemistry .

Classification

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is classified as a purine derivative. Its structure includes a bromine atom and a hydroxyethyl group, which contribute to its unique properties and reactivity. The compound's molecular formula is C10H12BrN5O3C_{10}H_{12}BrN_{5}O_{3}, with a molecular weight of approximately 300.13 g/mol.

Synthesis Analysis

Methods

The synthesis of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions that may include bromination, alkylation, and condensation reactions. The following method outlines one synthetic route:

  1. Bromination: Starting with 7-methylxanthine or a similar purine precursor, bromination occurs at the 8-position using bromine or N-bromosuccinimide.
  2. Alkylation: The resulting brominated compound is then reacted with 2-hydroxyethylamine under basic conditions to introduce the hydroxyethyl group.
  3. Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Technical Details

The reaction conditions typically require careful control of temperature and pH to optimize yield and minimize side reactions. Common solvents used include ethanol or acetone, and catalysts such as sodium carbonate may be employed to facilitate the reaction .

Molecular Structure Analysis

Structure

The molecular structure of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione features a purine ring system with substituents at specific positions:

  • Bromine atom at position 8.
  • Hydroxyethyl group at position 7.
  • Methyl groups at positions 1 and 3.

Data

The structural representation can be visualized using molecular modeling software or through chemical drawing tools. The InChI Key for this compound is UOINJJMHCWVLBV-REZTVBANSA-N, which provides a unique identifier for database searches.

PropertyValue
Molecular FormulaC10H12BrN5O3C_{10}H_{12}BrN_{5}O_{3}
Molecular Weight300.13 g/mol
IUPAC Name8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
InChIInChI=...
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  2. Hydrolysis: The hydroxyethyl group can be involved in hydrolysis reactions under acidic or basic conditions.
  3. Condensation Reactions: It can also act as a reactant in condensation reactions to form more complex molecules.

Technical Details

Reactions involving this compound often require specific conditions such as controlled temperature and pH adjustments to ensure optimal yields and selectivity towards desired products .

Mechanism of Action

The mechanism of action for 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione primarily involves its interaction with biological targets such as enzymes or receptors within metabolic pathways.

Process

It is believed that the compound acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting this enzyme, the compound helps to increase insulin secretion and decrease glucagon levels in the bloodstream.

Data

Research indicates that compounds similar to this one exhibit significant activity against DPP-IV with IC50 values in the nanomolar range, making them potent candidates for diabetes treatment .

Physical and Chemical Properties Analysis

Physical Properties

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically appears as a pale yellow solid with moderate solubility in polar solvents like water and methanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 180°C (exact value may vary based on purity).
  • pKa Values: Indicative of acidic or basic properties related to functional groups.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from spectral analysis (e.g., NMR and mass spectrometry) confirm the structure and purity of synthesized samples .

Applications

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione finds applications primarily in medicinal chemistry:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing drugs like Linagliptin for treating type 2 diabetes.
  • Research Tool: The compound is used in biochemical studies to explore enzyme inhibition mechanisms and metabolic pathways.

Its unique structural features make it valuable for further research into new therapeutic agents targeting metabolic disorders .

Properties

CAS Number

55970-61-1

Product Name

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-bromo-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C9H11BrN4O3

Molecular Weight

303.116

InChI

InChI=1S/C9H11BrN4O3/c1-12-6-5(7(16)13(2)9(12)17)14(3-4-15)8(10)11-6/h15H,3-4H2,1-2H3

InChI Key

NGHGTYUHXINBBV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.